Cas no 1214361-18-8 (2-(4'-Fluoro-3-(trifluoromethyl)biphenyl-4-yl)-2-hydroxyacetic acid)

2-(4'-Fluoro-3-(trifluoromethyl)biphenyl-4-yl)-2-hydroxyacetic acid is a fluorinated biphenyl derivative characterized by its unique structural features, including a hydroxyacetic acid moiety and trifluoromethyl substitution. This compound is of interest in pharmaceutical and agrochemical research due to its potential as a synthetic intermediate or bioactive molecule. The presence of fluorine atoms enhances metabolic stability and lipophilicity, which may improve bioavailability. The hydroxyacetic acid group offers functional versatility for further derivatization. Its well-defined structure allows for precise modification in drug discovery, particularly in targeting enzyme inhibition or receptor modulation. The compound's purity and stability make it suitable for rigorous experimental applications.
2-(4'-Fluoro-3-(trifluoromethyl)biphenyl-4-yl)-2-hydroxyacetic acid structure
1214361-18-8 structure
Product name:2-(4'-Fluoro-3-(trifluoromethyl)biphenyl-4-yl)-2-hydroxyacetic acid
CAS No:1214361-18-8
MF:C15H10F4O3
Molecular Weight:314.231718540192
CID:4998417

2-(4'-Fluoro-3-(trifluoromethyl)biphenyl-4-yl)-2-hydroxyacetic acid 化学的及び物理的性質

名前と識別子

    • 2-(4'-Fluoro-3-(trifluoromethyl)biphenyl-4-yl)-2-hydroxyacetic acid
    • インチ: 1S/C15H10F4O3/c16-10-4-1-8(2-5-10)9-3-6-11(13(20)14(21)22)12(7-9)15(17,18)19/h1-7,13,20H,(H,21,22)
    • InChIKey: BPHFTKYDPMZWFK-UHFFFAOYSA-N
    • SMILES: FC(C1C=C(C2C=CC(=CC=2)F)C=CC=1C(C(=O)O)O)(F)F

計算された属性

  • 水素結合ドナー数: 2
  • 氢键受体数量: 7
  • 重原子数量: 22
  • 回転可能化学結合数: 3
  • 複雑さ: 391
  • XLogP3: 3.4
  • トポロジー分子極性表面積: 57.5

2-(4'-Fluoro-3-(trifluoromethyl)biphenyl-4-yl)-2-hydroxyacetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A011002271-500mg
2-(4'-Fluoro-3-(trifluoromethyl)biphenyl-4-yl)-2-hydroxyacetic acid
1214361-18-8 97%
500mg
$823.15 2023-09-04
Alichem
A011002271-1g
2-(4'-Fluoro-3-(trifluoromethyl)biphenyl-4-yl)-2-hydroxyacetic acid
1214361-18-8 97%
1g
$1549.60 2023-09-04
Alichem
A011002271-250mg
2-(4'-Fluoro-3-(trifluoromethyl)biphenyl-4-yl)-2-hydroxyacetic acid
1214361-18-8 97%
250mg
$470.40 2023-09-04

2-(4'-Fluoro-3-(trifluoromethyl)biphenyl-4-yl)-2-hydroxyacetic acid 関連文献

2-(4'-Fluoro-3-(trifluoromethyl)biphenyl-4-yl)-2-hydroxyacetic acidに関する追加情報

2-(4'-Fluoro-3-(trifluoromethyl)biphenyl-4-yl)-2-hydroxyacetic Acid: A Comprehensive Overview

The compound 2-(4'-Fluoro-3-(trifluoromethyl)biphenyl-4-yl)-2-hydroxyacetic acid, identified by the CAS number 1214361-18-8, is a highly specialized organic molecule with significant applications in various fields, particularly in pharmaceuticals and agrochemicals. This compound is notable for its unique structure, which combines a biphenyl system with fluorine and trifluoromethyl substituents, along with a hydroxyacetic acid moiety. The combination of these functional groups imparts distinctive chemical and biological properties to the molecule.

Recent studies have highlighted the potential of this compound as a precursor in the synthesis of bioactive molecules. Its structure, featuring a biphenyl ring system, is particularly advantageous due to the inherent stability and versatility of such systems. The presence of fluorine atoms and trifluoromethyl groups further enhances its chemical reactivity and selectivity, making it an attractive candidate for various synthetic pathways. Researchers have explored its role in the development of novel antibiotics, antiviral agents, and anticancer drugs, where its unique properties contribute to improved efficacy and reduced toxicity.

The synthesis of 2-(4'-Fluoro-3-(trifluoromethyl)biphenyl-4-yl)-2-hydroxyacetic acid involves a multi-step process that typically begins with the preparation of the biphenyl core. This is followed by the introduction of fluorine and trifluoromethyl groups through electrophilic substitution or other advanced techniques. The final step involves the attachment of the hydroxyacetic acid group, which is crucial for its biological activity. The optimization of these steps has been a focus of recent research, with efforts directed toward improving yield, purity, and scalability.

In terms of biological activity, this compound has shown promising results in preclinical studies. Its ability to inhibit key enzymes involved in disease progression has made it a subject of interest in drug discovery programs. For instance, studies have demonstrated its potential as an inhibitor of histone deacetylases (HDACs), which are implicated in various cancers. Additionally, its anti-inflammatory properties have been explored in models of chronic inflammatory diseases, suggesting its potential as a therapeutic agent.

The application of computational chemistry tools has further enhanced our understanding of this compound's behavior at the molecular level. Molecular docking studies have revealed its binding affinity to critical protein targets, providing insights into its mechanism of action. Furthermore, quantum chemical calculations have shed light on its electronic structure and reactivity, aiding in the design of more potent analogs.

From an environmental perspective, the compound's biodegradability and ecotoxicological profile are areas of active research. As regulatory requirements for chemical safety become increasingly stringent, understanding the environmental impact of this compound is essential for its sustainable use. Recent studies have focused on assessing its persistence in aquatic environments and its potential to bioaccumulate in organisms.

In conclusion, 2-(4'-Fluoro-3-(trifluoromethyl)biphenyl-4-yl)-2-hydroxyacetic acid represents a cutting-edge molecule with vast potential across multiple disciplines. Its unique structure, coupled with advancements in synthetic methods and biological research, positions it as a key player in the development of next-generation therapeutics and agrochemicals. Continued research into its properties will undoubtedly unlock new applications and contribute to scientific progress.

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